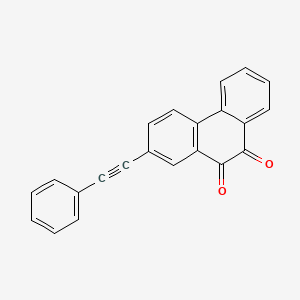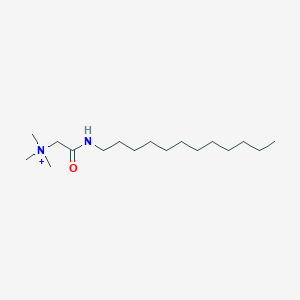
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its surface-active properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium typically involves the reaction of dodecylamine with a quaternizing agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:
Reacting dodecylamine with methyl iodide: in an organic solvent like acetonitrile.
Heating the reaction mixture: to facilitate the quaternization process.
Purifying the product: through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and their interactions with surfactants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction can lead to changes in membrane permeability and the modulation of membrane-bound enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function, used in various industrial and research applications.
Uniqueness
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in biomedical research and industrial applications.
Propriétés
Numéro CAS |
62572-89-8 |
|---|---|
Formule moléculaire |
C17H37N2O+ |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
[2-(dodecylamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(20)16-19(2,3)4/h5-16H2,1-4H3/p+1 |
Clé InChI |
GEPTUQRCHXRPII-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



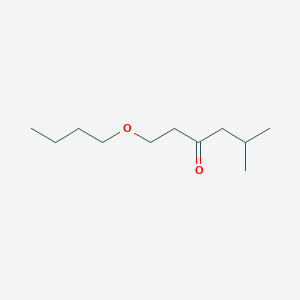
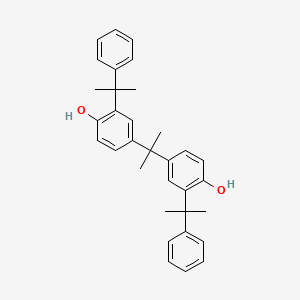
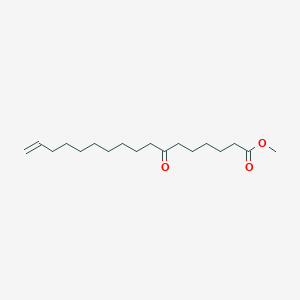
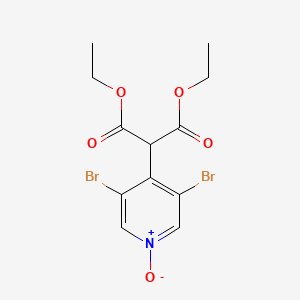

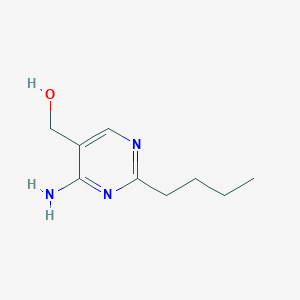
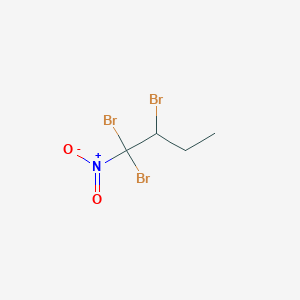
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
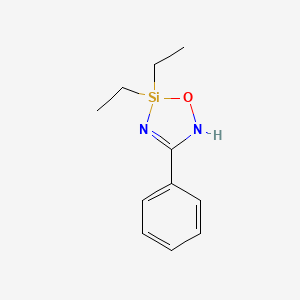
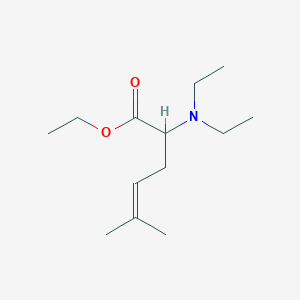
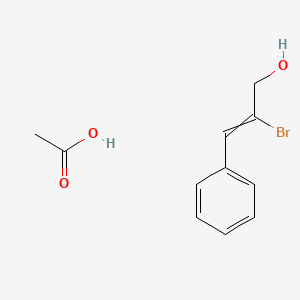
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
